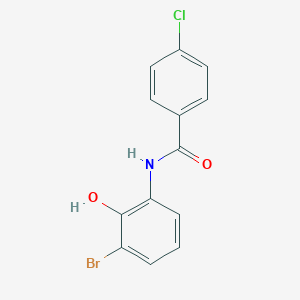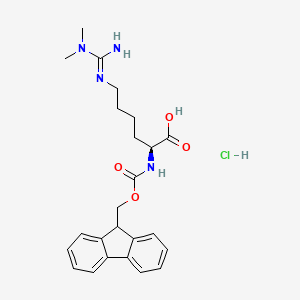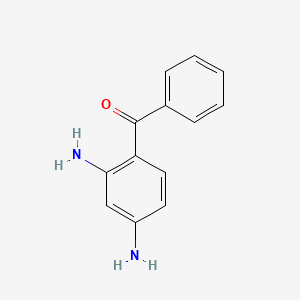![molecular formula C11H12O4S B15251405 Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- is an organic compound with the molecular formula C11H13NO5. It is a white crystalline solid that is stable at room temperature and easily soluble in organic solvents such as alcohols and ethers . This compound is often used as an intermediate in organic synthesis, particularly in the synthesis of amino acids and peptides .
Preparation Methods
The synthesis of Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- generally involves a chemical reaction between 3-amino-2-hydroxypropionic acid and benzyl chloroformate . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- has a wide range of scientific research applications:
Biology: It is utilized in biochemical studies to understand various biological processes.
Medicine: This compound is investigated for its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- can be compared with other similar compounds, such as:
Propanoic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Propanoic acid, 2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-: Another similar compound with variations in its molecular structure and reactivity. The uniqueness of Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- lies in its specific functional groups and their influence on its chemical behavior and applications.
Properties
Molecular Formula |
C11H12O4S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
3-phenylmethoxycarbonylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H12O4S/c12-10(13)6-7-16-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
InChI Key |
ZBANWZZRYIZUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)

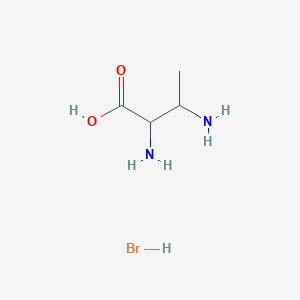
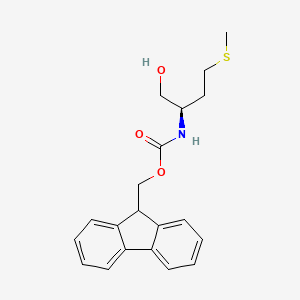
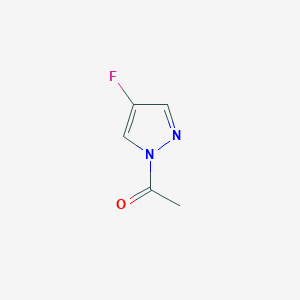
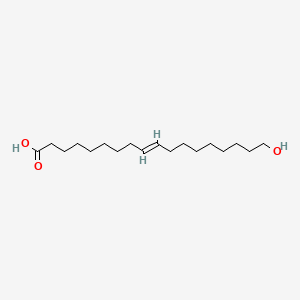
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
